molecular formula C22H32N6O2S B11247580 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

Cat. No.: B11247580
M. Wt: 444.6 g/mol
InChI Key: SUAAQDKFGCWXAW-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is a complex organic compound that features a piperazine ring substituted with dimethylbenzenesulfonyl and methylpiperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H32N6O2S

Molecular Weight

444.6 g/mol

IUPAC Name

2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C22H32N6O2S/c1-17-5-6-20(15-18(17)2)31(29,30)28-13-11-27(12-14-28)22-23-19(3)16-21(24-22)26-9-7-25(4)8-10-26/h5-6,15-16H,7-14H2,1-4H3

InChI Key

SUAAQDKFGCWXAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)C

Origin of Product

United States

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